molecular formula C12H11ClN2O B15358756 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine

4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine

Cat. No.: B15358756
M. Wt: 234.68 g/mol
InChI Key: RIZRACFNWWNOQS-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine typically involves the following steps:

  • Chlorination: The starting material, 6-methylpyrimidine, undergoes chlorination to introduce the chlorine atom at the 4-position.

  • Methylation: The chlorinated product is then methylated at the 6-position to form 4-chloro-6-methylpyrimidine.

  • Phenoxymethylation: Finally, the phenoxymethyl group is introduced through a reaction with phenol and a suitable reagent, such as a halogenating agent or a coupling reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as ammonia (NH3) or alkyl halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms, such as amines or other reduced derivatives.

  • Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of nucleic acid interactions and biological processes.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-6-methylpyrimidine: Similar structure but lacks the phenoxymethyl group.

  • 2-(Phenoxymethyl)pyrimidine: Similar structure but lacks the chlorine and methyl groups.

  • 4-Chloro-2-(phenoxymethyl)pyrimidine: Similar structure but with different positions of the chlorine and phenoxymethyl groups.

Uniqueness: 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. This combination allows for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-6-methyl-2-(phenoxymethyl)pyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-9-7-11(13)15-12(14-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

RIZRACFNWWNOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)COC2=CC=CC=C2)Cl

Origin of Product

United States

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